5-Amino-2-(piperidin-1-yl)benzonitrile CAS 34595-33-0 properties
5-Amino-2-(piperidin-1-yl)benzonitrile CAS 34595-33-0 properties
An In-Depth Technical Guide to 5-Amino-2-(piperidin-1-yl)benzonitrile (CAS 34595-33-0)
This technical guide provides a comprehensive overview of 5-Amino-2-(piperidin-1-yl)benzonitrile, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. This document delves into its chemical and physical properties, spectral characteristics, plausible synthetic routes, and safety protocols, offering field-proven insights into its handling and application.
Introduction and Molecular Overview
5-Amino-2-(piperidin-1-yl)benzonitrile, identified by CAS Number 34595-33-0, is a substituted benzonitrile derivative. Its molecular architecture, featuring a primary aromatic amine, a tertiary amine within a piperidine ring, and a nitrile group, makes it a versatile building block in organic synthesis. These functional groups serve as reactive handles for constructing more complex molecular scaffolds, particularly in the synthesis of novel heterocyclic compounds with potential therapeutic applications. The strategic placement of the amino and piperidinyl groups on the benzonitrile core offers unique opportunities for creating diverse chemical libraries for drug discovery programs.
Caption: 2D Structure of 5-Amino-2-(piperidin-1-yl)benzonitrile.
Physicochemical and Computed Properties
The compound is typically supplied as a solid with high purity, suitable for synthetic applications. Proper storage is crucial to maintain its integrity.
Table 1: General Properties
| Property | Value | Source |
| CAS Number | 34595-33-0 | [1] |
| Molecular Formula | C₁₂H₁₅N₃ | [1] |
| Molecular Weight | 201.27 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Storage | 2-8°C, inert atmosphere, keep in dark place | [1] |
| SMILES | NC1=CC(C#N)=C(C=C1)N2CCCCC2 | [1] |
Table 2: Computed Properties
Note: Data for the isomeric compound 2-Amino-5-(piperidin-1-yl)benzonitrile is presented here to provide an estimate of physicochemical properties.
| Property | Value | Source |
|---|---|---|
| XLogP3 | 2.5 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Exact Mass | 201.1266 g/mol | [2] |
| Topological Polar Surface Area | 53.1 Ų | [3] |
| Heavy Atom Count | 15 | [2] |
| Complexity | 249 |[2] |
Spectral Data Interpretation: A Predictive Analysis
While specific spectra for this compound are not publicly available, a predictive analysis based on its structure provides valuable insights for characterization.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the piperidine ring protons, and the amine protons. The aromatic protons should appear as multiplets in the downfield region (approx. 6.5-7.5 ppm). The protons on the piperidine ring will likely appear as overlapping multiplets in the aliphatic region (approx. 1.5-3.5 ppm). The protons of the primary amine group (-NH₂) would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
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¹³C NMR: The carbon NMR spectrum should display 12 distinct signals corresponding to each carbon atom in the asymmetric structure. The nitrile carbon (C≡N) will have a characteristic chemical shift around 115-125 ppm.[4] Aromatic carbons will resonate in the 110-150 ppm range, while the piperidine carbons will be found in the upfield region (approx. 25-55 ppm).
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FT-IR: The infrared spectrum will be characterized by key vibrational frequencies. A sharp, intense peak around 2220-2260 cm⁻¹ is indicative of the nitrile (C≡N) stretch. The N-H stretching of the primary amine will appear as two distinct bands in the 3300-3500 cm⁻¹ region. C-H stretches from the aromatic and aliphatic portions will be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.
-
Mass Spectrometry (MS): The exact mass is 201.1266 Da.[2] Electron impact (EI) or electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 201 or 202, respectively.
Synthesis Strategy and Experimental Protocol
The proposed synthesis involves the reaction of a suitably substituted fluorobenzonitrile with piperidine. 5-Amino-2-fluorobenzonitrile is a commercially available starting material that can serve this purpose. The fluorine atom is an excellent leaving group in SNAᵣ reactions, especially when activated by an electron-withdrawing group like the nitrile. The amino group's position meta to the nitrile and para to the fluorine influences the reactivity.
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-amino-2-fluorobenzonitrile (1.0 eq), piperidine (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to the flask. The choice of solvent is critical as it must be able to dissolve the reactants and facilitate the SNAᵣ reaction, which proceeds through a charged Meisenheimer complex intermediate.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). The base and inorganic salts will remain in the aqueous layer.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 5-Amino-2-(piperidin-1-yl)benzonitrile.
Applications in Research and Development
This compound is a valuable intermediate in medicinal chemistry and materials science.[1] The presence of three distinct functional groups provides a platform for diverse chemical transformations.
Caption: Key reactive sites and potential synthetic transformations.
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Pharmaceutical Scaffolding: The primary amine can be acylated to form amides or sulfonamides, or it can undergo diazotization followed by Sandmeyer reactions to introduce a variety of substituents.
-
Heterocycle Synthesis: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used as a precursor for forming heterocyclic rings like tetrazoles. This versatility is crucial in synthesizing compounds for high-throughput screening. For instance, similar aminobenzonitriles are used to synthesize quinoline derivatives.[5]
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Intermediate for Complex Molecules: This compound serves as a key intermediate in the synthesis of more complex molecules, such as those investigated for their biological activities.[6]
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for this exact compound is not detailed in the search results, data from structurally similar compounds provides a strong basis for safe handling protocols.[7][8] The compound should be handled with care, assuming it may be harmful if swallowed, in contact with skin, or if inhaled.
Table 3: Safety and Handling Recommendations
| Aspect | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection (safety goggles). Use a NIOSH/MSHA approved respirator if dust is generated.[8] | To prevent skin, eye, and respiratory tract exposure to the chemical. |
| Handling | Use in a well-ventilated area, such as a fume hood.[9] Avoid breathing dust. Wash hands thoroughly after handling.[8] | To minimize inhalation exposure and prevent accidental ingestion. |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[1] Store at 2-8°C, away from incompatible materials like strong oxidizing agents and strong acids.[1] | To maintain chemical stability and prevent hazardous reactions. |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | To flush out the chemical and minimize damage to the eyes. |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with plenty of water. | To remove the chemical from the skin surface promptly. |
| First Aid (Ingestion) | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7] | To avoid aspiration of the chemical into the lungs. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[8] | To ensure environmentally responsible disposal of chemical waste. |
References
- BLDpharm. (n.d.). 34595-33-0|5-Amino-2-(piperidin-1-yl)benzonitrile.
- CymitQuimica. (n.d.). 10-221332 - 5-amino-2-piperidin-1-ylbenzonitrile | 34595-33-0.
- Parchem. (n.d.). 5-Amino-2-(Piperidin-1-Yl)Benzonitrile (Cas 34595-33-0).
- Sigma-Aldrich. (n.d.). CAS 34595-33-0.
- Arctom. (n.d.). CAS NO. 34595-33-0 | 5-AMino-2-(piperidin-1-yl)benzonitrile.
- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- PubChem. (n.d.). 5-Amino-2-(4-benzylpiperidin-1-yl)benzonitrile.
- LookChem. (n.d.). 2-Amino-5-(piperidin-1-yl)benzonitrile.
- Capot Chemical Co., Ltd. (n.d.). MSDS of 5-Amino-2-hydroxybenzonitrile.
- PubChem. (2026, January 3). 5-amino-2-[(2R)-pyrrolidin-2-yl]benzonitrile.
- AK Scientific, Inc. (n.d.). 5-Fluoro-2-(piperazin-1-yl)benzonitrile.
- Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
- Google Patents. (n.d.). US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.
- Appchem. (n.d.). 5-Amino-2-(piperazin-1-yl)benzonitrile | 847972-22-9.
- Sigma-Aldrich. (n.d.). 5-Amino-2-fluorobenzonitrile 97%.
- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
- Othman, L. A., Mohammed, S. R., & Khalid, M. (n.d.). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Connect Journals.
- ECHEMI. (n.d.). Buy 5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile from JHECHEM CO LTD.
- ResearchGate. (n.d.). Experimental Spectroscopic (FT-IR, 1 H and 13 C NMR, ESI-MS, UV) Analysis....
- CORE. (n.d.). Synthesis of enantiopure trisubstituted piperidines from a chiral epoxyaziridine and α- amino esters.
- Google Patents. (n.d.). WO2019127902A1 - Method for preparing 5r-benzyloxyaminopiperidin-2s-carboxylic acid or derivative thereof.
- SynHet. (n.d.). 5-(5-Amino-1,3,4-oxadiazol-2-yl)-2-(4-benzylpiperazin-1-yl)benzonitrile.
- SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Chemical Shifts.
- ResearchGate. (2025, August 9). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
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